4'-iodo-2-nitro-1,1'-biphenyl
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Overview
Description
4’-Iodo-2-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H8INO2 and a molecular weight of 325.1 g/mol It is a derivative of biphenyl, where the biphenyl core is substituted with an iodine atom at the 4’ position and a nitro group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 4’-Iodo-2-nitro-1,1’-biphenyl can be synthesized through several methods. One common synthetic route involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses 4-iodophenylboronic acid and 2-nitrobenzenediazonium tetrafluoroborate as starting materials . The reaction is catalyzed by palladium diacetate in 1,4-dioxane at room temperature, yielding the desired product with high chemoselectivity .
Industrial Production Methods: While specific industrial production methods for 4’-iodo-2-nitro-1,1’-biphenyl are not extensively documented, the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for industrial synthesis. The use of palladium catalysts and appropriate reaction conditions ensures efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4’-Iodo-2-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The biphenyl core can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Various substituted biphenyl derivatives.
Reduction: 4’-Iodo-2-amino-1,1’-biphenyl.
Oxidation: Biphenyl quinones or other oxidized products.
Scientific Research Applications
4’-Iodo-2-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex biphenyl derivatives.
Biology: Potential use in the study of biological pathways and interactions due to its unique substituents.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4’-iodo-2-nitro-1,1’-biphenyl depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodine atom can also participate in halogen bonding, influencing molecular recognition and binding processes. These interactions can affect various molecular targets and pathways, including enzyme inhibition and signal transduction.
Comparison with Similar Compounds
4-Iodo-1,1’-biphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitro-1,1’-biphenyl:
4-Bromo-2-nitro-1,1’-biphenyl: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness: 4’-Iodo-2-nitro-1,1’-biphenyl is unique due to the presence of both iodine and nitro substituents on the biphenyl core. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H8INO2 |
---|---|
Molecular Weight |
325.10 g/mol |
IUPAC Name |
1-(4-iodophenyl)-2-nitrobenzene |
InChI |
InChI=1S/C12H8INO2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(15)16/h1-8H |
InChI Key |
HUCFPTIDJTYMQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
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